molecular formula C22H21NO B1353140 1-(3-(Dibenzylamino)phenyl)ethanone CAS No. 251966-49-1

1-(3-(Dibenzylamino)phenyl)ethanone

Cat. No. B1353140
M. Wt: 315.4 g/mol
InChI Key: LUTIGZASJSAWFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(3-(Dibenzylamino)phenyl)ethanone” is a chemical compound with the molecular formula C22H21NO . It has a molecular weight of 315.4 g/mol. This compound is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The molecular structure of “1-(3-(Dibenzylamino)phenyl)ethanone” consists of 22 carbon atoms, 21 hydrogen atoms, and 1 nitrogen atom . The exact structure would require more detailed spectroscopic data for accurate determination.

Scientific Research Applications

Advanced Oxidation Processes for Compound Degradation

A review focused on the degradation of acetaminophen through advanced oxidation processes highlights methodologies that could be applicable to a wide range of compounds, including potentially "1-(3-(Dibenzylamino)phenyl)ethanone". Advanced oxidation processes (AOPs) are explored for their efficiency in breaking down recalcitrant compounds in aquatic environments, pointing out the significance of understanding degradation pathways, by-products, and biotoxicity (Qutob et al., 2022).

Redox Mediators in Organic Pollutant Treatment

The use of redox mediators in conjunction with oxidoreductive enzymes for the treatment of organic pollutants in wastewater is another area of interest. This approach enhances the efficiency of degradation for recalcitrant compounds, potentially offering a pathway for studying or utilizing "1-(3-(Dibenzylamino)phenyl)ethanone" in environmental remediation or degradation studies (Husain & Husain, 2007).

Synthetic Protocols for Pharmacologically Important Compounds

A review on synthetic protocols for creating 6H-benzo[c]chromen-6-ones, compounds with considerable pharmacological importance, showcases the need for synthetic strategies to produce bioactive molecules. This could be relevant for synthesizing or modifying "1-(3-(Dibenzylamino)phenyl)ethanone" for potential pharmaceutical applications (Mazimba, 2016).

Antioxidant Activity Analysis Methods

The review on methods used in determining antioxidant activity provides a comprehensive overview of tests based on hydrogen atom transfer, electron transfer, and mixed processes. This could be instrumental in assessing the antioxidant potential of "1-(3-(Dibenzylamino)phenyl)ethanone", given its structural features that may lend to redox activities (Munteanu & Apetrei, 2021).

Safety And Hazards

Safety precautions for handling “1-(3-(Dibenzylamino)phenyl)ethanone” include avoiding dust formation, not breathing in mist, gas, or vapors, and avoiding contact with skin and eyes . It’s also recommended to use personal protective equipment, ensure adequate ventilation, and keep away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

1-[3-(dibenzylamino)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO/c1-18(24)21-13-8-14-22(15-21)23(16-19-9-4-2-5-10-19)17-20-11-6-3-7-12-20/h2-15H,16-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUTIGZASJSAWFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30459961
Record name Ethanone, 1-[3-[bis(phenylmethyl)amino]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30459961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(Dibenzylamino)phenyl)ethanone

CAS RN

251966-49-1
Record name Ethanone, 1-[3-[bis(phenylmethyl)amino]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30459961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
KH Chen - 2012 - search.proquest.com
Stem cell research offers a new approach to curing degenerative diseases. Stem cell pluripotency is defined as the cell's ability to differentiate into different cell lineages. Maintaining …
Number of citations: 0 search.proquest.com

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